Cas no 2138002-17-0 (2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine)
![2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine structure](https://www.kuujia.com/scimg/cas/2138002-17-0x500.png)
2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine Chemical and Physical Properties
Names and Identifiers
-
- EN300-740586
- 2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine
- 2138002-17-0
- 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine
-
- Inchi: 1S/C15H24N2/c1-12(2)15-7-5-4-6-14(15)11-17-9-8-16-10-13(17)3/h4-7,12-13,16H,8-11H2,1-3H3
- InChI Key: SIZAMFCQWOVBCX-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2C(C)C)CCNCC1C
Computed Properties
- Exact Mass: 232.193948774g/mol
- Monoisotopic Mass: 232.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 15.3Ų
2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-740586-0.1g |
2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine |
2138002-17-0 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-740586-2.5g |
2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine |
2138002-17-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
Enamine | EN300-740586-1.0g |
2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine |
2138002-17-0 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-740586-0.05g |
2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine |
2138002-17-0 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-740586-10.0g |
2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine |
2138002-17-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-740586-0.25g |
2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine |
2138002-17-0 | 95.0% | 0.25g |
$774.0 | 2025-03-11 | |
Enamine | EN300-740586-5.0g |
2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine |
2138002-17-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-740586-0.5g |
2-methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine |
2138002-17-0 | 95.0% | 0.5g |
$809.0 | 2025-03-11 |
2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine Related Literature
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
Additional information on 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine
2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine: A Novel Compound with Potent Pharmacological Potential
2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine, with the CAS number 2138002-17-0, represents a promising candidate in the field of pharmaceutical research. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities. The molecular structure of 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine features a piperazine ring substituted with a methyl group at the 2-position and a phenylmethyl group at the 1-position. The propan-2-yl substituent on the phenyl ring further enhances its structural complexity and potential pharmacological properties.
Recent studies have highlighted the antioxidant and anti-inflammatory activities of 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine. A 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant radical scavenging activity, particularly against hydroxyl and superoxide radicals. The phenylmethyl group is believed to contribute to the molecule's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property makes 2-Methyl-1-{[98-(propan-2-yl)phenyl]methyl}piperazine a potential candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
Another critical aspect of 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine is its interaction with ion channels. Research published in Pharmacological Research in 2024 revealed that this compound selectively modulates calcium-activated potassium channels, which are implicated in neuronal excitability and pain signaling. The propan-2-yl group on the phenyl ring may play a role in stabilizing the molecule's conformation, enhancing its binding affinity to these channels. This mechanism suggests potential applications in the development of analgesic agents for chronic pain management.
Furthermore, the 2-Methyl substituent on the piperazine ring has been shown to influence the compound's lipophilicity and cell membrane permeability. A 2023 study in Drug Discovery Today reported that the 2-Methyl group increases the molecule's ability to cross the blood-brain barrier (BBB), a critical factor for targeting central nervous system (CNS) disorders. This property could be leveraged in the design of neuroprotective drugs for conditions like Alzheimer's disease and Parkinson's disease.
Recent advancements in computational drug design have also shed light on the potential of 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine. Molecular docking studies conducted in 2024 using autodock vina software indicated that this compound has a high binding affinity for acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. The phenylmethyl group is hypothesized to form hydrogen bonds with key residues in the AChE active site, thereby inhibiting the enzyme's activity. These findings suggest that 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine could be a lead compound for the development of anti-Alzheimer's therapies.
Additionally, the propan-2-yl substituent on the phenyl ring may confer metabolic stability to the molecule. A 2023 study in Chemical Research in Toxicology found that compounds with propan-2-yl groups exhibit prolonged half-lives in vivo due to reduced susceptibility to enzymatic hydrolysis. This characteristic is particularly valuable for the design of prodrugs that require extended release profiles for therapeutic efficacy.
Despite these promising findings, further research is needed to fully elucidate the pharmacokinetic and pharmacodynamic properties of 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine. Clinical trials are currently underway to assess its safety and efficacy in animal models of oxidative stress and neurodegenerative diseases. The 2-Methyl and propan-2-yl groups are being scrutinized for their potential to influence drug metabolism and toxicity profiles.
In conclusion, 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine (CAS number 2138002-17-0) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features, including the 2-Methyl group, propan-2-yl substituent, and phenylmethyl moiety, contribute to its diverse biological activities. Ongoing studies continue to uncover new insights into its mechanisms of action, positioning it as a valuable candidate for the development of novel therapeutics targeting oxidative stress, neurodegenerative disorders, and other inflammatory conditions.
As research into 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine progresses, it is anticipated that this compound will play a pivotal role in advancing our understanding of drug design and pharmacology. The interplay between its structural elements and biological activity underscores the importance of structure-activity relationship (SAR) studies in optimizing its therapeutic potential. With continued exploration, 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine may emerge as a cornerstone in the development of next-generation medicines for a wide range of diseases.
For more information on the latest research and developments related to 2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine, we recommend consulting recent publications in reputable scientific journals and following updates from leading research institutions in the field of pharmacology and medicinal chemistry.
2138002-17-0 (2-Methyl-1-{[2-(propan-2-yl)phenyl]methyl}piperazine) Related Products
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)




